

O4I1 small molecule Oct3/4 inducer

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Compound of Interest

Compound Name: 2-((4-(4-methoxyphenyl)methoxy)phenyl)acetonitrile

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An In-depth Technical Guide to O4I1: A Small Molecule Inducer of Oct3/4

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the small molecule O4I1, a potent inducer of the transcription factor Oct3/4, a key regulator of pluripotency.

Core Compound Details

Identifier	Value
Compound Name	O4I1
Systematic Name	2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile
CAS Number	175135-47-4
Molecular Formula	C ₁₆ H ₁₅ NO ₂
Molecular Weight	253.3 g/mol

Mechanism of Action and Biological Activity

O4I1 has been identified as a potent inducer of Oct3/4 expression at both the messenger RNA (mRNA) and protein levels in various human cell lines.^{[1][2][3]} Its activity has been demonstrated in human embryonic kidney (HEK293) cells, the human embryonic carcinoma

cell line (NCCIT), and terminally differentiated human fibroblasts.[1][2] By upregulating Oct3/4, O4I1 promotes the expression of other genes associated with pluripotency, such as Sox2 and Nanog.[2] This suggests that O4I1 can play a crucial role in cellular reprogramming and the generation of induced pluripotent stem cells (iPSCs).[2]

The induction of Oct3/4 by O4I1 is dose-dependent. For instance, in HEK293 cells, treatment with 10 μ M and 20 μ M of O4I1 for 72 hours resulted in a 2.5-fold and 4-fold increase in Oct3/4 mRNA levels, respectively.[1] Furthermore, O4I1 has been shown to enhance the transcriptional activity of Oct3/4, indicating it not only increases the quantity of the transcription factor but also its functional effectiveness.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative effects of O4I1 on gene expression from cited studies.

Cell Line	Treatment	Target Gene	Fold Increase (mRNA)	Reference
HEK293	10 μ M O4I1 (72h)	Oct3/4	2.5	[1]
HEK293	20 μ M O4I1 (72h)	Oct3/4	4.0	[1]

Experimental Protocols

Detailed methodologies for key experiments involving O4I1 are outlined below, based on the primary literature.[2]

Cell Culture and O4I1 Treatment

- Cell Lines: HEK293 (human embryonic kidney), NCCIT (human embryonic carcinoma), human neonatal foreskin fibroblasts (HFFs).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

- **O4I1 Preparation:** O4I1 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
- **Treatment Protocol:** Cells are seeded in appropriate culture vessels (e.g., 6-well plates). After 24 hours, the culture medium is replaced with fresh medium containing the desired concentration of O4I1 (or DMSO as a vehicle control). Cells are then incubated for the specified duration (e.g., 48 or 72 hours) before harvesting for analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

- **RNA Extraction:** Total RNA is extracted from cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- **cDNA Synthesis:** First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.
- **qRT-PCR Reaction:** The qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system. Each reaction typically contains cDNA template, forward and reverse primers for the gene of interest (e.g., Oct3/4, Sox2, Nanog, GAPDH), and the master mix.
- **Data Analysis:** The relative expression of the target genes is calculated using the $\Delta\Delta C_t$ method, with a housekeeping gene like GAPDH used for normalization.

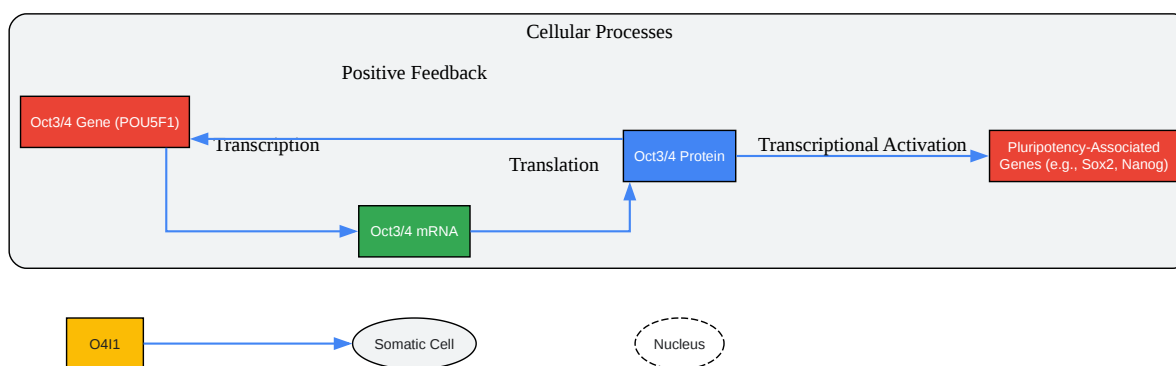
Western Blotting for Protein Expression Analysis

- **Protein Extraction:** Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

- Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the protein of interest (e.g., anti-Oct3/4) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

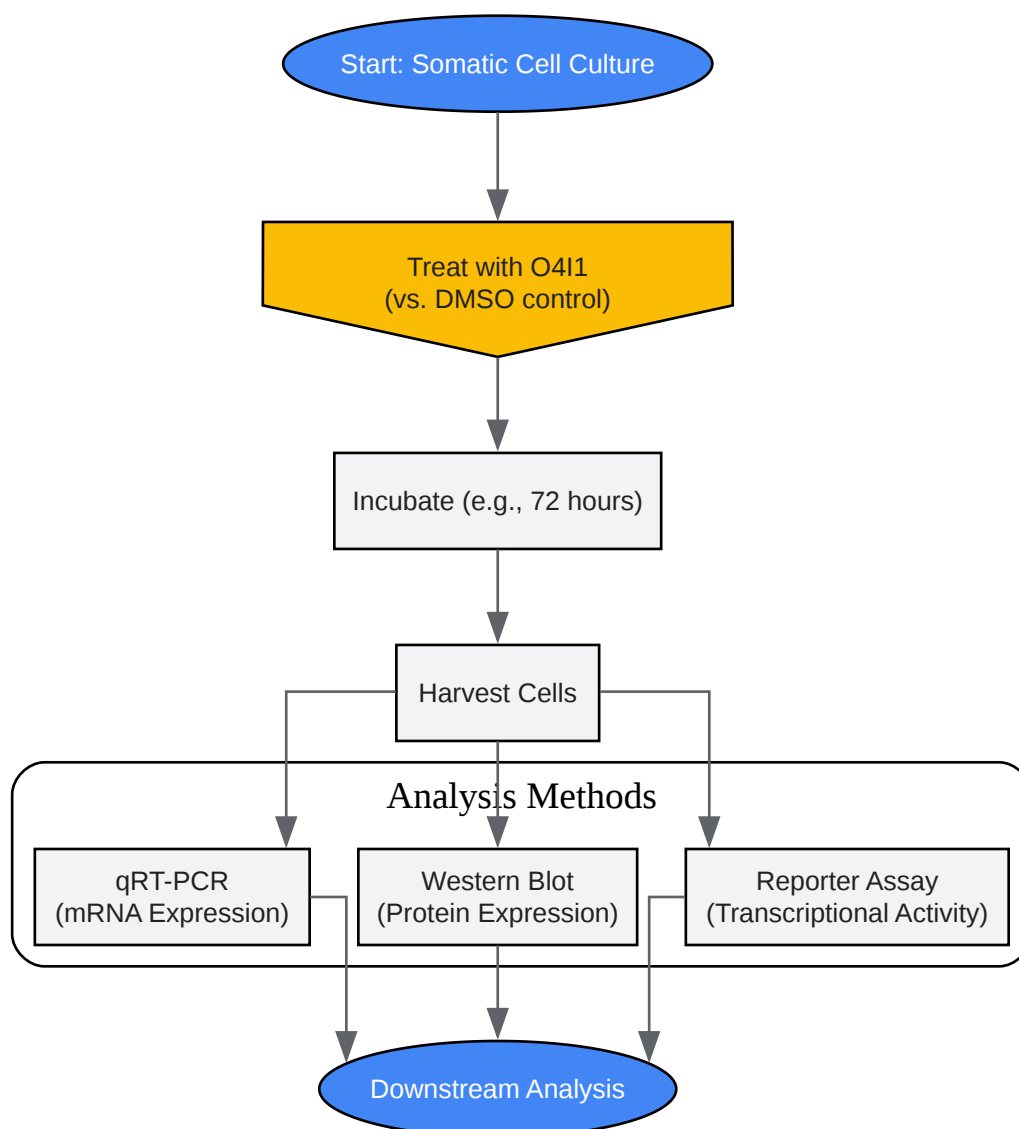
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of O4I1 and a typical experimental workflow for its evaluation.



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Caption: Conceptual signaling pathway of O4I1 inducing Oct3/4 expression.



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Caption: General experimental workflow for evaluating O4I1 activity.

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